2-Fluoro-5-(hydroxymethyl)benzonitrile

Vue d'ensemble

Description

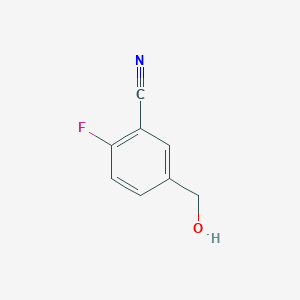

2-Fluoro-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6FNO. It is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(hydroxymethyl)benzonitrile typically involves the fluorination of a suitable precursor followed by the introduction of the hydroxymethyl and nitrile groups. One common method involves the reaction of 2-fluorobenzonitrile with formaldehyde under basic conditions to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-5-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.

Major Products Formed

Oxidation: 2-Fluoro-5-(carboxymethyl)benzonitrile.

Reduction: 2-Fluoro-5-(aminomethyl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing more complex organic compounds due to its reactive functional groups.

Biology

- Enzyme Interactions : It is utilized in studies examining how compounds interact with enzymes and metabolic pathways, potentially influencing enzymatic activity.

Medicine

- Pharmaceutical Intermediate : The compound is being explored as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and other diseases.

Industry

- Production of Specialty Chemicals : Its unique properties make it valuable in producing specialty chemicals and materials used in various industrial applications.

Anticancer Properties

Research indicates that fluorinated benzonitriles may exhibit significant anticancer activity. Compounds similar to 2-Fluoro-5-(hydroxymethyl)benzonitrile have shown potent inhibition of cancer cell proliferation with IC50 values often in the nanomolar range, indicating strong efficacy against various cancer cell lines.

Cellular Effects

Laboratory studies suggest that this compound may influence:

- Cell Signaling Pathways : Modulating growth and apoptosis pathways.

- Gene Expression : Alterations in gene expression profiles through interactions with transcription factors or DNA-binding proteins.

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s stability and reactivity, while the hydroxymethyl and nitrile groups can participate in various biochemical reactions. These interactions can affect enzyme activity, protein binding, and cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-5-methylbenzonitrile

- 3-Cyano-4-fluorobenzyl alcohol

- 4-Fluoro-3-cyanobenzyl alcohol

Uniqueness

2-Fluoro-5-(hydroxymethyl)benzonitrile is unique due to the presence of both a hydroxymethyl and a nitrile group on the benzene ring, which allows for a diverse range of chemical reactions and applications. Its fluorine atom also contributes to its distinct chemical properties compared to similar compounds.

Activité Biologique

Chemical Structure and Properties

2-Fluoro-5-(hydroxymethyl)benzonitrile features a fluorine atom and a hydroxymethyl group attached to a benzonitrile backbone. This unique substitution pattern may influence its reactivity and interaction with biomolecules.

The exact mechanism of action for this compound is not well-documented; however, its structural similarities to other indole derivatives suggest it may interact with various cellular targets:

- Enzyme Interaction : As a potential ligand, it may modulate enzyme activity through binding interactions.

- Receptor Binding : The compound could inhibit or activate specific receptors, leading to downstream effects on cell signaling pathways.

Anticancer Properties

Research on related compounds indicates that fluorinated benzonitriles may exhibit anticancer properties. For instance, compounds structurally similar to this compound have shown potent inhibition of cancer cell proliferation in various studies. The IC50 values for these compounds often fall within the nanomolar range, suggesting significant efficacy against cancer cells .

Antimicrobial Activity

Fluorinated compounds have been investigated for their antimicrobial properties. While direct studies on this compound are lacking, the presence of fluorine in similar structures has been correlated with increased antimicrobial activity due to enhanced membrane permeability and interaction with microbial enzymes .

Cellular Effects

In laboratory settings, fluorinated compounds like this compound may influence cellular processes such as:

- Cell Signaling Pathways : Modulation of pathways involved in cell growth and apoptosis.

- Gene Expression : Potential alterations in gene expression profiles through interaction with transcription factors or DNA-binding proteins.

Dosage Effects

The biological effects of this compound may vary significantly with dosage:

- Low Doses : Possible enhancement of cellular function and metabolic activity.

- High Doses : Risk of toxicity, including cellular damage or apoptosis.

Transport and Distribution

Understanding the transport and distribution mechanisms of this compound is crucial for determining its biological efficacy. The compound may utilize specific transporters to enter cells, impacting its bioavailability and therapeutic potential.

Comparison with Similar Compounds

A comparative analysis can provide insights into the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Naturally occurring plant hormone | Regulates plant growth |

| 2,6-Difluorobenzonitrile | Two fluorine substitutions | Potential anticancer properties |

| 5-Fluoro-2-hydroxybenzonitrile | Hydroxy group addition | Antimicrobial activity |

Case Studies and Research Findings

Although specific case studies on this compound are sparse, related research highlights the significance of fluorinated compounds in drug discovery:

- Anticancer Activity : A study on fluorinated derivatives demonstrated significant growth inhibition in L1210 mouse leukemia cells with IC50 values in the nanomolar range .

- Stability Concerns : Research indicates that fluorinated compounds can exhibit instability under physiological conditions, which may affect their therapeutic applications .

Propriétés

IUPAC Name |

2-fluoro-5-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVBMNHJMJKTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378783 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227609-85-0 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.